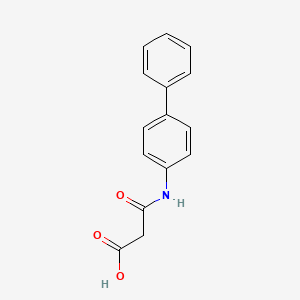

N-biphenyl-4-yl-malonamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-oxo-3-(4-phenylanilino)propanoic acid |

InChI |

InChI=1S/C15H13NO3/c17-14(10-15(18)19)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H,18,19) |

InChI Key |

FIBIXFDKDBAPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Biphenyl 4 Yl Malonamic Acid and Its Structural Analogues

Strategic Approaches to the Construction of the N-biphenyl-4-yl Moiety

The formation of the biphenyl (B1667301) framework is a cornerstone of modern organic synthesis. Various transition metal-catalyzed cross-coupling reactions and directed functionalization strategies have been developed to achieve this transformation with high efficiency and selectivity. These methods provide access to 4-aminobiphenyl (B23562), the key precursor for the target molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering versatile and powerful tools for the construction of the C-C bond linking the two phenyl rings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most widely utilized methods for the synthesis of biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. The synthesis of 4-aminobiphenyl or its precursors via this method typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A common approach involves the coupling of 4-bromoaniline (B143363) with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are employed to facilitate the transmetalation step. The choice of solvent is also crucial, with mixtures of an organic solvent (e.g., toluene, dioxane) and water being frequently used.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

| 4-Bromaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 88 |

This table presents representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of 4-aminobiphenyl derivatives. The specific conditions and yields can vary depending on the substrates and ligands used.

The Heck reaction provides an alternative pathway to biphenyl derivatives through the palladium-catalyzed coupling of an aryl halide with an alkene. While not a direct route to 4-aminobiphenyl, it can be employed to synthesize precursors that are subsequently converted to the desired amine. For instance, the reaction of a 4-halonitrobenzene with styrene (B11656) can yield a stilbene (B7821643) derivative, which can then be oxidized and reduced to afford 4-aminobiphenyl.

A more direct, albeit less common, approach involves the coupling of an aryl halide with an enamine or an enamide derivative. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromonitrobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 75 |

| 4-Iodobenzene | N-Vinylacetamide | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 68 |

This table illustrates the application of the Heck reaction in the synthesis of precursors to 4-aminobiphenyl.

The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halides. wikipedia.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications using ligands and alternative copper sources have improved its applicability. The Ullmann condensation, a related reaction, can be used to form C-N bonds, providing a direct route to 4-aminobiphenyl by coupling a 4-haloaniline with an amine or by reacting a 4-halobiphenyl with an ammonia (B1221849) equivalent. wikipedia.org

The Kumada coupling utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of unsymmetrical biaryls. For the synthesis of a 4-aminobiphenyl precursor, a Grignard reagent derived from a protected 4-bromoaniline could be coupled with a phenyl halide, or a phenyl Grignard reagent could be coupled with a protected 4-haloaniline. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Mediator | Conditions | Product |

| Ullmann Coupling | 4-Iodobenzene | 4-Iodoaniline | Cu powder | 200 °C, DMF | 4-Aminobiphenyl |

| Ullmann Condensation | 4-Bromobiphenyl | Sodamide | CuI / ligand | 120 °C, Dioxane | 4-Aminobiphenyl |

| Kumada Coupling | Phenylmagnesium bromide | 4-Bromo-N-(trimethylsilyl)aniline | Ni(dppp)Cl₂ | THF, reflux | N-(4-Biphenyl)-N-(trimethylsilyl)aniline |

This table provides a comparative overview of the Ullmann and Kumada coupling reactions for the synthesis of 4-aminobiphenyl or its protected derivatives.

Directed Functionalization of Biphenyl Precursors

An alternative strategy to the construction of the biphenyl moiety is the direct functionalization of a pre-existing biphenyl core. Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups, including amines. In this approach, a directing group on one of the phenyl rings guides a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

Elaboration of the Malonamic Acid Core Structure

Once the N-biphenyl-4-yl moiety, in the form of 4-aminobiphenyl, has been synthesized, the final step involves the elaboration of the malonamic acid core. This is typically achieved through the acylation of the 4-aminobiphenyl with a suitable malonic acid derivative.

The most common method involves the reaction of 4-aminobiphenyl with a malonic acid monoester monoacyl chloride or a malonic acid diester. The reaction with a malonic acid diester, such as diethyl malonate, is a straightforward and widely used approach. This reaction is typically carried out by heating the two components, often in the presence of a base or under solvent-free conditions. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 4-aminobiphenyl attacks one of the ester carbonyl groups of diethyl malonate, leading to the formation of the corresponding ethyl N-biphenyl-4-yl-malonamate. Subsequent hydrolysis of the remaining ester group under acidic or basic conditions yields the desired N-biphenyl-4-yl-malonamic acid.

| Amine | Malonic Acid Derivative | Reaction Conditions | Product | Yield (%) |

| 4-Aminobiphenyl | Diethyl malonate | Neat, 150 °C | Ethyl N-biphenyl-4-yl-malonamate | 85 |

| 4-Aminobiphenyl | Meldrum's acid | Toluene, reflux | N-biphenyl-4-yl-malonamic acid | 78 |

| 4-Aminobiphenyl | Malonic acid | DCC, CH₂Cl₂ | N-biphenyl-4-yl-malonamic acid | 72 |

This table summarizes common methods for the formation of the malonamic acid core by reacting 4-aminobiphenyl with different malonic acid derivatives.

The choice of the malonic acid derivative and the reaction conditions can influence the yield and purity of the final product. For instance, the use of more reactive derivatives like Meldrum's acid can allow for milder reaction conditions. Alternatively, direct coupling of 4-aminobiphenyl with malonic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is also a viable route.

Amidation and Esterification Reactions for Malonamic Acid Formation

The formation of the amide bond is the cornerstone of N-biphenyl-4-yl-malonamic acid synthesis. This is typically achieved through the reaction of a biphenyl amine derivative with a malonic acid derivative. Direct amidation of carboxylic acids and amines is a common strategy. For instance, the reaction of 4-aminobiphenyl with malonic acid or its monoester derivative can be facilitated by coupling agents that activate the carboxylic acid group, or by thermal or microwave-assisted direct condensation.

Esterification comes into play when a malonic acid monoester is used as the starting material, or when the final product is an ester of N-biphenyl-4-yl-malonamic acid. The synthesis of malonic acid half oxyesters (MAHOs), which can then be reacted with an amine, can be achieved through the monoesterification of a malonic acid derivative. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

| 4-Aminobiphenyl | Malonic acid monoester chloride | Amidation | Base (e.g., pyridine (B92270), triethylamine) | N-biphenyl-4-yl-malonamic acid ester |

| 4-Aminobiphenyl | Malonic acid | Amidation | Coupling agent (e.g., DCC, EDC), or heat | N-biphenyl-4-yl-malonamic acid |

| Malonic acid | An alcohol | Esterification | Acid catalyst (e.g., H₂SO₄) | Malonic acid monoester |

Utilization of Malonic Acid and its Esters as Precursors

Malonic acid and its esters are fundamental building blocks in the synthesis of N-biphenyl-4-yl-malonamic acid. The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, a malonic ester can be first functionalized and then condensed with 4-aminobiphenyl.

A common precursor is diethyl malonate, which can react with 4-aminobiphenyl under appropriate conditions to yield the corresponding malonamic acid ester. google.com The reaction typically involves heating the reactants, sometimes in the presence of a catalyst, to drive the aminolysis of one of the ester groups. Subsequent hydrolysis of the remaining ester group yields the desired N-biphenyl-4-yl-malonamic acid.

| Precursor | Reagent | Intermediate Product | Final Product |

| Diethyl malonate | 4-Aminobiphenyl | Ethyl N-biphenyl-4-yl-malonamate | N-biphenyl-4-yl-malonamic acid |

| Malonic acid | 4-Aminobiphenyl | - | N-biphenyl-4-yl-malonamic acid |

Condensation Reactions in the Synthesis of Malonamic Acid Derivatives

Condensation reactions are pivotal in building the carbon skeleton of malonamic acid derivatives. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound like malonic acid, is a notable example. scielo.br While this reaction typically leads to α,β-unsaturated products, its principles can be adapted for the synthesis of precursors to N-aryl malonamic acids.

A significant modification is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and involves the condensation of an aldehyde with malonic acid, followed by decarboxylation. researchgate.netucl.ac.uknih.gov Although this directly yields cinnamic acids, the underlying principles of activating the methylene group of malonic acid are relevant to its functionalization prior to amidation.

| Reaction Name | Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Typical Product |

| Knoevenagel Condensation | Aldehyde or Ketone | Malonic acid or its ester | Weak amine (e.g., piperidine) | α,β-unsaturated dicarboxylic acid or ester |

| Doebner Modification | Aldehyde | Malonic acid | Pyridine | α,β-unsaturated carboxylic acid |

Integrated Synthetic Pathways for N-biphenyl-4-yl-malonamic Acid

Multi-Step Organic Synthesis Strategies

The synthesis of N-biphenyl-4-yl-malonamic acid often involves a multi-step approach, particularly when starting from basic building blocks. A plausible synthetic route could begin with the synthesis of 4-aminobiphenyl itself, for example, through a Suzuki coupling reaction between a protected 4-bromoaniline and phenylboronic acid, followed by deprotection. nih.gov Alternatively, Friedel-Crafts acylation of biphenyl can be employed to introduce a functional group that can be converted to an amino group. nih.gov

Once 4-aminobiphenyl is obtained, it can be reacted with a suitable malonic acid derivative. A common strategy involves the reaction with a malonic acid monoester chloride, which is a highly reactive acylating agent. This approach allows for the formation of the amide bond under mild conditions. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

A representative multi-step synthesis could be:

Synthesis of 4-Aminobiphenyl: For example, via a Chan-Lam cross-coupling reaction between 4-bromoaniline and phenylboronic acid. nih.gov

Preparation of Malonic Acid Monoester Chloride: Reaction of a malonic acid monoester with a chlorinating agent like thionyl chloride.

Amidation: Reaction of 4-aminobiphenyl with the malonic acid monoester chloride in the presence of a base.

Hydrolysis: Saponification of the resulting ester to yield N-biphenyl-4-yl-malonamic acid.

Exploration of Stereoselective Synthetic Routes

The introduction of chirality into malonamic acid derivatives is of significant interest for applications in medicinal chemistry. Stereoselective synthesis of N-biphenyl-4-yl-malonamic acid analogues can be envisioned through several strategies. One approach involves the use of chiral auxiliaries. sigmaaldrich.comosi.lvspringerprofessional.de A chiral auxiliary can be attached to the malonic acid backbone, directing the subsequent amidation or other functionalization steps in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another strategy involves the asymmetric alkylation of a malonate precursor. The use of a chiral phase-transfer catalyst can facilitate the enantioselective alkylation of a malonic ester, which can then be converted to the corresponding chiral malonamic acid. springerprofessional.de Furthermore, enzymatic reactions could potentially be employed for the stereoselective synthesis or resolution of chiral malonamic acid derivatives.

| Strategy | Key Component | Principle |

| Chiral Auxiliary | e.g., Evans oxazolidinones, pseudoephedrine | Temporary incorporation of a chiral moiety to direct stereoselective transformations. |

| Asymmetric Catalysis | Chiral phase-transfer catalyst | Enantioselective functionalization of a prochiral substrate. springerprofessional.de |

| Enzymatic Resolution | Lipases, amidases | Selective reaction with one enantiomer of a racemic mixture. |

Sustainable and Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, energy consumption, and the use of hazardous substances. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.netsciepub.comnih.gov

The synthesis of N-aryl amides is particularly amenable to microwave irradiation. The direct amidation of carboxylic acids with amines, which often requires high temperatures and long reaction times under conventional heating, can be dramatically accelerated in a microwave reactor. researchgate.net This is due to the efficient and uniform heating of the polar reactants and solvents by microwaves. Solvent-free or "neat" reactions can also be performed under microwave irradiation, further enhancing the green credentials of the synthesis by eliminating the need for potentially harmful organic solvents. nih.gov

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, potential for solvent-free reactions. nih.govnih.gov |

| Catalytic Direct Amidation | Use of a catalyst (e.g., boric acid) to promote the direct reaction of a carboxylic acid and an amine. sciepub.com | Avoids the use of stoichiometric activating agents, reducing waste. |

| Use of Greener Solvents | Employing water or other environmentally benign solvents. | Reduced environmental impact and improved safety profile. researchgate.net |

Derivatization and Structural Diversification of N-biphenyl-4-yl-malonamic Acid Analogues

The structural framework of N-biphenyl-4-yl-malonamic acid offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues with potentially unique properties. These modifications can be broadly categorized into transformations of the malonamic acid functional groups and functionalization of the biphenyl system. Such derivatization is crucial for exploring structure-activity relationships and developing novel molecular architectures.

Modifications of the Malonamic Acid Carboxylic and Amide Functionalities

The carboxylic acid and amide moieties of N-biphenyl-4-yl-malonamic acid are key handles for structural diversification. Standard organic transformations can be employed to convert these functional groups into a variety of other functionalities, thereby altering the physicochemical properties of the parent molecule.

The carboxylic acid group can be readily converted into esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. For instance, reaction with various alcohols (R-OH) under acidic catalysis can yield the corresponding esters. Alternatively, conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol provides another route to ester formation. A range of ester derivatives can be synthesized, from simple alkyl esters to more complex structures. researchgate.netpatsnap.com

The amide functionality can also be modified. While the direct modification of the N-H bond of the secondary amide in N-biphenyl-4-yl-malonamic acid can be challenging, the carboxylic acid can be activated and reacted with a second amine to form a diamide (B1670390) derivative. Common coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate this transformation. researchgate.net For example, reacting N-biphenyl-4-yl-malonamic acid with a primary or secondary amine (R'R''NH) in the presence of a coupling agent would yield the corresponding N,N'-disubstituted malonamide (B141969). mdpi.comresearchgate.net

Furthermore, the carboxylic acid can be converted to a hydroxamic acid, a functional group known for its biological activities. This can be achieved by reacting an activated form of the carboxylic acid (such as an ester or acyl chloride) with hydroxylamine. mdpi.com

Below is a table summarizing representative modifications of the malonamic acid functionalities:

| Starting Material | Reagent(s) | Functional Group Transformation | Product Class |

| N-biphenyl-4-yl-malonamic acid | R-OH, H+ | Carboxylic Acid → Ester | Malonamic Acid Ester |

| N-biphenyl-4-yl-malonamic acid | 1. SOCl2 2. R-OH | Carboxylic Acid → Ester | Malonamic Acid Ester |

| N-biphenyl-4-yl-malonamic acid | R'R''NH, DCC | Carboxylic Acid → Amide | N,N'-Disubstituted Malonamide |

| N-biphenyl-4-yl-malonamic acid | 1. Esterification 2. NH2OH | Carboxylic Acid → Hydroxamic Acid | Malonamic Hydroxamic Acid |

Substituent Effects and Functionalization of the Biphenyl System

The biphenyl moiety of N-biphenyl-4-yl-malonamic acid provides a large, modifiable scaffold for introducing further structural diversity. The electronic properties of substituents on the biphenyl rings can significantly influence the reactivity of the entire molecule. rsc.org For instance, electron-donating groups can enhance the electron density of the aromatic rings, making them more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. mdpi.com

A powerful strategy for the functionalization of the biphenyl system is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govnsf.gov This reaction allows for the formation of new carbon-carbon bonds by coupling an organoboron reagent with an aryl halide or triflate. To utilize this methodology, a halogen atom (e.g., Br, I) would first need to be introduced onto the biphenyl ring system of N-biphenyl-4-yl-malonamic acid. Subsequent Suzuki-Miyaura coupling with a variety of boronic acids or esters can then be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. researchgate.netgre.ac.uk The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. mdpi.com

Another important method for the regioselective functionalization of the biphenyl system is directed ortho-metalation (DoM). unblog.frwikipedia.org The amide functionality in N-biphenyl-4-yl-malonamic acid can act as a directed metalation group (DMG), guiding the deprotonation of the ortho position on the adjacent phenyl ring by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide array of substituents specifically at the position ortho to the amide linkage. uwindsor.caresearchgate.netnih.gov

The following table outlines some potential functionalization strategies for the biphenyl system:

| Functionalization Strategy | Reagents/Conditions | Type of Modification | Potential Substituents |

| Electrophilic Aromatic Substitution | e.g., Br2, FeBr3 | Halogenation | Bromo |

| Suzuki-Miyaura Coupling | Aryl-Br, R-B(OH)2, Pd catalyst, base | C-C bond formation | Alkyl, Aryl, Heteroaryl |

| Directed ortho-Metalation | 1. n-BuLi 2. Electrophile (E+) | C-E bond formation | Silyl, Boryl, Alkyl, Carbonyl |

Synthesis of Complex Hybrid Molecular Architectures

The bifunctional nature of N-biphenyl-4-yl-malonamic acid, possessing both a hydrogen-bond donating amide and a hydrogen-bond accepting carboxylic acid, along with a rigid biphenyl spacer, makes it an attractive building block for the construction of complex hybrid molecular architectures. These can range from macrocycles to supramolecular assemblies.

For instance, the principles of macrocyclization can be applied to synthesize large ring structures incorporating the N-biphenyl-4-yl-malonamic acid unit. By preparing a derivative with reactive functional groups at both ends of the molecule, an intramolecular cyclization reaction can be employed to form a macrocycle. For example, a derivative with a terminal alkyne and a terminal azide (B81097) could undergo an intramolecular "click" chemistry reaction to form a triazole-containing macrocycle. rsc.org The biphenyl unit would impart rigidity to the macrocyclic structure.

The following table provides conceptual examples of complex architectures that could be derived from N-biphenyl-4-yl-malonamic acid:

| Architectural Class | Synthetic Strategy | Key Structural Features | Potential Application |

| Macrocycles | Intramolecular coupling (e.g., click chemistry, amide bond formation) | Rigid biphenyl unit within a large ring structure | Molecular recognition, catalysis |

| Supramolecular Polymers | Self-assembly via hydrogen bonding and π-π stacking | Extended one- or two-dimensional networks | Smart materials, sensors |

| Biphenarene Analogues | Condensation reactions to form macrocyclic structures | Biphenyl units linked by methylene bridges | Host-guest chemistry, molecular encapsulation |

Computational Chemistry and Theoretical Investigations of N Biphenyl 4 Yl Malonamic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, allowing for the prediction of various properties from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. semanticscholar.org For systems similar to N-biphenyl-4-yl-malonamic acid, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry and determine electronic and spectroscopic properties. lodz.plresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller energy gap suggests higher reactivity. For related biphenyl (B1667301) compounds, DFT studies have been used to analyze how different functional groups affect the electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to identify the electron-rich and electron-deficient regions of the molecule, which are critical for predicting sites of electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

DFT is also utilized to predict spectroscopic properties. Calculated vibrational frequencies (IR and Raman) and electronic transition data (UV-Vis spectra) can be compared with experimental results to validate the computed molecular structure. researchgate.netdntb.gov.uanih.govresearchgate.netnih.gov For instance, in a study on 1-benzofuran-2-carboxylic acid, the calculated geometric parameters and vibrational frequencies showed good agreement with experimental data. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Biphenyl Derivative (Note: Data is illustrative for a related biphenyl compound)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.367 eV |

| LUMO Energy | -1.632 eV |

| Energy Gap (ΔE) | 4.735 eV |

| Ionization Potential (I) | 6.367 eV |

| Chemical Potential (µ) | -3.999 eV |

| Global Hardness (η) | 2.367 eV |

Ab Initio Methods for Molecular Property Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are fundamental in predicting the molecular properties and interactions of compounds. While computationally more intensive than DFT, they can provide highly accurate results for properties such as molecular geometry, vibrational frequencies, and electronic energies. These calculations are crucial for understanding the fundamental behavior of molecules and their interactions with biological targets. mdpi-res.com

Conformational Analysis and Potential Energy Surface Mapping

Studies on biphenyl itself show that the balance between steric hindrance (repulsion between ortho-hydrogens) and electronic effects (π-conjugation across the rings) results in a non-planar (twisted) minimum energy conformation. ic.ac.uk The potential energy surface typically shows energy minima at twist angles of approximately 45° and 135°, with energy barriers at planar (0° and 180°) and perpendicular (90°) conformations. ic.ac.uk Understanding the preferred conformation is vital, as it dictates how the molecule can fit into a protein's binding site.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com This technique is widely used in drug design to simulate the interaction between a small molecule ligand and a protein receptor. researchgate.netnih.gov The process involves placing the ligand in the binding site of the protein and calculating a docking score, which represents the binding affinity. researchgate.net A lower binding energy (more negative value) generally indicates a more stable protein-ligand complex. dntb.gov.uaresearchgate.net

For compounds containing biphenyl or carboxylic acid motifs, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of target proteins. ajgreenchem.comresearchgate.net These interactions are crucial for the stability of the ligand-protein complex. For example, docking studies on biphenyl carboxylic acid derivatives acting as MMP-3 inhibitors have successfully reproduced the binding modes observed in crystal structures. researchgate.net

Table 2: Example Docking Scores and Binding Affinities for a Series of Biphenyl Analogs Against a Protein Target (Note: Data is illustrative and based on findings for related compounds)

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | -5.575 | -6.7 | Tyr122, Thr170 |

| Analog 2 | -5.949 | -7.5 | Trp37, Tyr146 |

| Analog 3 | -6.230 | -8.1 | Thr120, Tyr146 |

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate structural or physicochemical properties of a series of compounds with their activities. nih.govmdpi.com

By computationally modifying the structure of N-biphenyl-4-yl-malonamic acid—for instance, by adding different substituents to the biphenyl rings—and then performing docking studies for each new analog, a computational SAR can be established. This allows researchers to identify which parts of the molecule are most important for binding and activity. For example, a QSAR study on biphenyl carboxylic acid inhibitors found that specific substitutions could enhance binding affinity. researchgate.net These computational insights can guide the synthesis of more potent and selective compounds, reducing the time and cost associated with traditional drug discovery methods. nih.gov

Homology Modeling for Target Identification

The identification of specific biological targets is a foundational step in understanding the therapeutic potential of any chemical compound. For novel molecules such as N-biphenyl-4-yl-malonamic acid, where the experimental crystal structure of its protein target may not be available, homology modeling presents a powerful computational approach to generate a three-dimensional (3D) structural model of the target protein. nih.gov This method, also known as comparative modeling, constructs a model of a "target" protein using the experimentally determined structure of a related homologous protein, the "template". nih.gov

The process begins by identifying the amino acid sequence of the potential target protein for N-biphenyl-4-yl-malonamic acid. This sequence is then used as a query in a BLASTp (Protein Basic Local Alignment Search Tool) search against protein databases like the Protein Data Bank (PDB) to find suitable templates with high sequence identity and query coverage. nih.govnih.gov A sequence identity of over 30% is generally considered a reliable threshold for building a useful model. Once a suitable template is identified, the target and template sequences are aligned. nih.gov This alignment is critical as it serves as the blueprint for building the 3D model of the target protein.

Computational tools such as SWISS-MODEL are frequently employed to automatically generate the 3D protein structure based on the target-template alignment. nih.gov The quality and reliability of the resulting model are then rigorously assessed using a variety of validation tools. Parameters such as the Global Model Quality Estimate (GMQE) and Qualitative Model Energy Analysis (QMEAN) score provide insights into the expected accuracy of the model. nih.gov Further validation involves analyzing the Ramachandran plot to check the stereochemical quality of the protein backbone. Once a high-quality 3D model of the target is established, it can be used for subsequent molecular docking studies to investigate the binding mode and affinity of N-biphenyl-4-yl-malonamic acid, thereby helping to validate it as a potential biological target.

Table 1: Hypothetical Workflow for Homology Modeling of a Putative Target for N-biphenyl-4-yl-malonamic Acid

| Step | Description | Tools/Databases | Key Parameters/Outputs |

| 1. Target Sequence Retrieval | Obtain the FASTA amino acid sequence of the hypothesized protein target. | UniProtKB | Accession Number (e.g., Q7KWJ4) |

| 2. Template Identification | Search for homologous protein structures with known 3D conformations. | BLASTp, Protein Data Bank (PDB) | PDB ID, Sequence Identity (%), E-value |

| 3. Model Building | Generate a 3D model of the target based on the template's structure. | SWISS-MODEL | 3D coordinates in .pdb format |

| 4. Model Quality Assessment | Evaluate the stereochemical and structural integrity of the generated model. | PROCHECK, QMEAN Server | Ramachandran Plot, GMQE Score, QMEAN Score |

| 5. Model Refinement | Perform energy minimization to resolve any steric clashes and optimize geometry. | GROMACS, AMBER | Refined 3D structure |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a protein-ligand complex. nih.gov For the N-biphenyl-4-yl-malonamic acid system, MD simulations can be employed to explore the stability of its binding to a target protein, understand its conformational landscape within the binding pocket, and characterize the specific intermolecular interactions that govern the binding event. nih.gov

The simulation process begins with the protein-ligand complex, typically obtained from molecular docking studies, which is solvated in a periodic box of water molecules and neutralized with counter-ions to mimic physiological conditions. A force field, such as AMBER or OPLS (Optimized Potentials for Liquid Simulations), is applied to the system. researchgate.net The force field is a set of parameters used to calculate the potential energy of the system, accounting for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

By integrating Newton's equations of motion, the MD simulation generates a trajectory that describes the positions, velocities, and energies of all atoms in the system over a defined period, typically in the nanosecond to microsecond range. Analysis of this trajectory provides crucial insights into the stability and dynamics of the complex. Key metrics that are often evaluated include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium. researchgate.net

Radius of Gyration (rGyr): To measure the compactness of the protein, indicating any significant conformational changes upon ligand binding. researchgate.net

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between N-biphenyl-4-yl-malonamic acid and the target protein, which are often crucial for binding affinity.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

These simulations offer an atomic-level understanding of how N-biphenyl-4-yl-malonamic acid interacts with its biological target, revealing the key residues involved in the interaction and the conformational flexibility of the ligand in the active site.

Table 2: Illustrative Parameters for an MD Simulation of a Protein-N-biphenyl-4-yl-malonamic Acid Complex

| Parameter | Value/Setting | Purpose |

| Software | Desmond, GROMACS | To run the molecular dynamics simulation. |

| Force Field | OPLS, AMBER | To define the potential energy function of the system. |

| Solvent Model | TIP3P Water Model | To simulate an aqueous physiological environment. |

| System Neutralization | Addition of Na+/Cl- ions | To achieve a net charge of zero for the system. |

| Simulation Time | 100 nanoseconds | To allow the system to reach equilibrium and sample conformations. |

| Temperature | 300 K | To simulate physiological temperature. |

| Pressure | 1 bar | To simulate physiological pressure. |

| Analysis Metrics | RMSD, rGyr, Hydrogen Bonds | To evaluate the stability and interactions of the complex. |

Integration of Machine Learning Algorithms in Chemical Research

The integration of artificial intelligence and machine learning (ML) has revolutionized many aspects of drug discovery and chemical research. crimsonpublishers.com ML algorithms excel at identifying complex patterns within large datasets, making them invaluable tools for accelerating the investigation of compounds like N-biphenyl-4-yl-malonamic acid. nih.govyoutube.com These computational models can be applied at various stages, from initial target identification to the prediction of molecular properties. crimsonpublishers.com

In the context of N-biphenyl-4-yl-malonamic acid research, ML can be leveraged in several key areas:

Target Identification and Validation: ML models, particularly deep learning approaches, can analyze vast biological datasets (e.g., genomic, proteomic, and transcriptomic data) to predict and prioritize potential protein targets for a given compound. nih.gov

Prediction of Drug-Target Interactions (DTIs): Supervised ML models can be trained on known DTI data to predict the likelihood and strength of the interaction between N-biphenyl-4-yl-malonamic acid and a range of biological targets. This allows for rapid virtual screening against entire proteomes to identify potential primary targets and off-targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By training on a dataset of chemical structures and their corresponding biological activities, QSAR models can predict the therapeutic activity of N-biphenyl-4-yl-malonamic acid and its derivatives. This helps in prioritizing which analogs to synthesize and test.

ADMET Property Prediction: A significant challenge in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can predict these properties from the chemical structure alone, enabling early-stage identification of potential liabilities and guiding the design of safer and more effective derivatives of N-biphenyl-4-yl-malonamic acid. youtube.com

De Novo Molecular Design: Generative ML models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be used to design novel molecules from scratch. harvard.edu These models could be trained to generate new derivatives of N-biphenyl-4-yl-malonamic acid that are optimized for high binding affinity to a specific target and favorable ADMET properties. crimsonpublishers.com

The application of these diverse ML algorithms can significantly streamline the research process, reduce costs, and provide deeper insights into the chemical and biological profile of N-biphenyl-4-yl-malonamic acid.

Table 3: Application of Machine Learning Models in N-biphenyl-4-yl-malonamic Acid Research

| ML Model Type | Application Area | Research Question Addressed |

| Random Forest / Support Vector Machine (SVM) | QSAR & ADMET Prediction | What is the predicted biological activity and toxicity profile of the compound? |

| Deep Neural Networks (DNNs) | Drug-Target Interaction (DTI) Prediction | Which proteins is the compound most likely to bind to with high affinity? |

| Graph Convolutional Networks (GCNs) | Molecular Property Prediction | What are the key structural features driving the compound's activity? |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Can we design novel, optimized derivatives of the compound? |

Biological and Biochemical Research Applications of N Biphenyl 4 Yl Malonamic Acid Analogues Excluding Prohibited Information

Enzyme Inhibition Studies

The biphenyl (B1667301) structure is a versatile starting point for designing enzyme inhibitors. Its two phenyl rings can be functionalized to optimize interactions with the active or allosteric sites of an enzyme, thereby modulating its catalytic activity. Research has focused on how these analogues bind to enzymes and the mechanisms through which they exert their inhibitory effects.

Understanding the mechanism of enzyme inhibition is fundamental to drug design and biochemical analysis. Kinetic studies are often employed to determine whether an inhibitor acts in a competitive, non-competitive, uncompetitive, or mixed-type manner. This information provides insights into whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

For instance, in the study of tyrosinase inhibitors, kinetic analysis revealed that a novel series of 4-nitrophenylpiperazine derivatives, which can be considered structural analogues, displayed mixed-type inhibition of the tyrosinase enzymatic reaction. nih.gov This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Similarly, certain carboxylic acids have been shown to inhibit mushroom tyrosinase through either competitive or mixed-type inhibition. mdpi.com

In the context of aldose reductase, structure-inhibition and enzyme kinetic analyses of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids suggest a mechanism similar to that of their N-(phenylsulfonyl)amino acid counterparts. nih.gov However, multiple inhibition analyses indicated that the enhanced inhibitory activity of these analogues results from interactions with multiple sites on the enzyme. nih.gov These findings highlight how modifications to a core structure can alter the mode of interaction with the target enzyme, leading to increased potency.

The structural features of N-biphenyl-4-yl-malonamic acid analogues make them suitable candidates for inhibiting a wide range of enzymes involved in various physiological and pathological processes.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that regulates the levels of N-acylethanolamines (NAEs), a class of bioactive lipids with anti-inflammatory properties. fondation-charcot.orgfrontiersin.org Inhibition of NAAA is a pharmacological strategy to modulate inflammation. nih.gov NAAA is responsible for the inactivation of N-palmitoylethanolamide (PEA) into palmitic acid and ethanolamine. frontiersin.org Pharmacological inhibition of NAAA has been shown to reduce the expression of inflammatory cytokines. frontiersin.org In animal models of multiple sclerosis, NAAA inhibition strongly decreased the hallmarks of the pathology and reduced the infiltration of immune cells into the central nervous system. fondation-charcot.orgnih.gov While specific studies on N-biphenyl-4-yl-malonamic acid are not detailed, the general principle of targeting amidohydrolases is well-established for related structures.

Urease, a nickel-dependent metalloenzyme, belongs to the amidohydrolase family. nih.gov It catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori, contributing to gastrointestinal diseases. nih.gov Consequently, urease inhibitors are of significant interest. Research has shown that various heterocyclic compounds, including derivatives with biphenyl moieties, exhibit potent urease inhibitory activity. For example, a series of bis-Schiff bases of benzyl (B1604629) phenyl ketone demonstrated excellent to good inhibition, with IC₅₀ values comparable to the standard inhibitor thiourea. nih.gov

Table 1: Urease Inhibitory Activity of Selected Biphenyl Analogues This table is representative of data that would be generated in such studies and is based on findings for analogous compounds.

| Compound | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Compound 3 (bis-Schiff base) | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |

| Compound 4 (bis-Schiff base) | 26.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |

| Compound 6 (bis-Schiff base) | 28.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are widely researched for applications in cosmetics and to treat hyperpigmentation disorders. nih.govnih.gov The biphenyl scaffold has been incorporated into various molecules to explore their tyrosinase inhibitory potential. For example, cinnamamides with N-methyl piperazine (B1678402) demonstrated dose-dependent inhibition of cellular tyrosinase activity and melanin content. nih.gov Certain carboxylic acids also exhibit a dose-dependent inhibition pattern against mushroom tyrosinase. mdpi.com Research into biphenyl-containing compounds has identified potent inhibitors, with some derivatives showing significantly higher activity than the commonly used standard, kojic acid.

Carbonic anhydrases (CAs) are zinc-based metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov Inhibition of specific human CA (hCA) isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.govresearchgate.net Sulfonamide derivatives are a well-established class of CA inhibitors, and incorporating a biphenyl moiety into these structures has proven to be a successful strategy for developing potent and isoform-selective inhibitors.

A series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives were synthesized and screened against hCA-II, hCA-IX, and hCA-XII. nih.gov Several of these compounds exhibited remarkable inhibitory potential, with some being significantly more potent than the standard inhibitor acetazolamide. nih.gov For instance, one derivative showed an 8-fold greater inhibitory potential against hCA-IX compared to acetazolamide. nih.gov Another study on an iminothiazoline analogue containing a biphenyl group also reported excellent carbonic anhydrase inhibition with an IC₅₀ value in the sub-micromolar range. nih.govresearchgate.net

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Biphenyl Sulfonamide Analogues Data is compiled from studies on biphenyl-containing CA inhibitors.

| Compound | Target Isoform | Inhibition (IC₅₀ or Kᵢ in µM) | Reference Compound | Reference Inhibition |

|---|---|---|---|---|

| Derivative 9d | hCA-IX | 0.21 ± 0.03 (IC₅₀) | Acetazolamide | Not specified as IC₅₀ |

| Derivative 9e | hCA-II | 0.38 ± 0.03 (IC₅₀) | Acetazolamide | Not specified as IC₅₀ |

| Derivative 9b | hCA-XII | 0.69 ± 0.15 (IC₅₀) | Acetazolamide | Not specified as IC₅₀ |

| Iminothiazoline analogue | Carbonic Anhydrase | 0.147 ± 0.03 (IC₅₀) | Not specified | Not specified |

Inhibition of Specific Enzyme Classes and Isoforms

Blood Coagulation Factors (e.g., Factor Xa)

The coagulation cascade is a critical physiological process, and Factor Xa (FXa) is a key enzyme at the intersection of the intrinsic and extrinsic pathways. frontiersin.org Consequently, inhibitors of FXa are of significant interest in therapeutic research. Analogues incorporating a biphenyl structure have been investigated as potent FXa inhibitors.

Research into malonamide (B141969) derivatives has highlighted their potential as selective FXa inhibitors. nih.gov A comparative study demonstrated that a malonamide linker, when connecting a P1 benzamidine (B55565) group to a P4 aryl group, significantly enhances anti-FXa potency and selectivity compared to a glycinamide (B1583983) linker. nih.gov Specifically, meta-benzamidine derivatives featuring a 2',4'-difluoro-biphenyl as the P4 moiety have been identified as highly potent and reversible selective inhibitors of FXa, with inhibition constants (Ki) in the low nanomolar range. nih.gov The rigid and oriented nature of the aromatic biphenyl fragment is thought to be a key feature for this selectivity, allowing it to fit effectively within the S4 aromatic box of the FXa enzyme. nih.gov

The structure-activity relationship studies revealed that substitutions on the distal phenyl ring of the biphenyl moiety can significantly influence inhibitory activity. For instance, the introduction of fluorine atoms on this ring generally increased the potency and selectivity of FXa inhibition. nih.gov

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are crucial for modulating cholinergic activity, with applications in research on neurodegenerative diseases. Analogues with a biphenyl scaffold have been designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of symmetrical molecules with biphenyl and bibenzyl scaffolds were synthesized and found to be potent dual inhibitors of AChE and BuChE. mdpi.com One particular biphenyl derivative, compound 19 in the study, demonstrated the most potent inhibitory activity against AChE, with an IC50 value of 0.096 µM, alongside moderate inhibition of BuChE (IC50 = 1.25 µM). mdpi.com Conversely, another biphenyl analogue, compound 15, was the most potent against BuChE, with an IC50 value of 0.74 µM. mdpi.com Kinetic studies of similar inhibitors have shown that they can act via a mixed type of inhibition for AChE and a noncompetitive type for BuChE. nih.govresearchgate.net The structural comparison between biphenyl and bibenzyl derivatives indicated that the biphenyl scaffold generally leads to more potent inhibition of both enzymes. mdpi.com

Steroid Sulfatases

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones and represents a significant target in hormone-dependent cancer research. semanticscholar.org Biphenyl-based structures have been developed as potent, nonestrogenic STS inhibitors.

One strategy involved using the biphenyl scaffold to create biphenyl-4-O-sulfamate derivatives. nih.gov Structure-activity relationship studies showed that adding electron-withdrawing groups, such as cyano or nitro groups, at the 2'- or 4'-position of the biphenyl-4-O-sulfamate significantly increased STS-inhibitory activity. nih.gov The compound 2',4'-dicyanobiphenyl-4-O-sulfamate (TZS-8478) was found to be a particularly potent inhibitor in vitro. nih.gov Other research has explored phosphate (B84403) and thiophosphate biphenyl analogues as STS inhibitors, leading to the identification of compounds with IC50 values in the micromolar range (22.1 µM and 28.0 µM). nih.gov More recently, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which possess a biphenyl-like structure, have been developed as highly potent STS inhibitors. unifi.it One such compound demonstrated an IC50 value of 0.21 nM in MCF-7 cells, which was a five-fold improvement over the reference inhibitor Irosustat. unifi.it

Characterization of Inhibition Mechanisms (e.g., Reversible, Irreversible, Covalent)

Understanding the mechanism of inhibition is crucial for the development of targeted enzyme inhibitors. Studies on biphenyl analogues and related structures have revealed various inhibition mechanisms.

For instance, malonamide-based biphenyl derivatives have been shown to be potent reversible inhibitors of Factor Xa. nih.gov In the context of cholinesterases, kinetic analyses have characterized inhibitors as having a mixed-type inhibition for AChE and a noncompetitive inhibition for BuChE. nih.govresearchgate.net

Research on other enzyme systems has also provided insights. For example, studies on N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids as aldose reductase inhibitors suggest that their enhanced inhibitory activity is due to interactions with multiple sites on the enzyme. nih.gov Furthermore, some aryl sulfamate-based inhibitors of steroid sulfatase have demonstrated profiles consistent with irreversible inhibition. researchgate.net This type of inhibition is critical as it can lead to a prolonged duration of action.

Antimicrobial Activity Research (In Vitro Studies)

Biphenyl derivatives have been the subject of extensive research for their potential as antimicrobial agents, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Analogues based on the biphenyl scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. nih.gov

In one study, a series of biphenyl derivatives were synthesized and evaluated for their in vitro antibacterial properties. nih.gov Several compounds exhibited potent activity against prevalent antibiotic-resistant pathogens. For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed very potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL. nih.gov Another compound, 5-(9H-carbazol-2-yl) benzene-1,2,3-triol, was highly active against multidrug-resistant Enterococcus faecalis with a MIC of 6.25 μg/mL. nih.gov Certain biphenyl derivatives also showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov However, other studies have noted that the outer membrane of Gram-negative bacteria, which is coated with lipopolysaccharides, can make it challenging for some biphenyl compounds to penetrate and accumulate within the bacterial cell. nih.gov

The table below summarizes the antibacterial activity of selected biphenyl derivatives.

| Compound | Bacterial Strain | MIC (μg/mL) | Gram Type |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | Gram-Positive |

| 5-(9H-Carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | Gram-Positive |

| Biphenyl Honokiol Analogs | Methicillin-resistant Staphylococcus aureus | 1.3–2.7 | Gram-Positive |

| Biphenyl Derivative 5a | Escherichia coli | - | Gram-Negative |

Data sourced from multiple studies. nih.govnih.govnih.gov MIC values represent the minimum inhibitory concentration.

Antifungal Efficacy

The antifungal potential of biphenyl analogues has also been a key area of investigation. These compounds have shown efficacy against a broad spectrum of both filamentous and non-filamentous fungi.

For example, N,N'-Diaryl-bishydrazones built on a biphenyl platform exhibited excellent antifungal activity. nih.gov The leading candidate from this series was found to be fungistatic in a time-kill study. nih.gov In another study, biphenyl analogues of the known antifungal agent naftifine (B1207962) were synthesized and tested. nih.gov Several of these derivatives were found to be active against Candida albicans and the plant pathogenic fungus Rhizoctonia solani. nih.gov It is noteworthy that in some cases, compounds with strong antifungal activity displayed no antibacterial activity, suggesting a degree of selectivity in their mechanism of action. nih.gov

The table below presents findings on the antifungal activity of various biphenyl analogues.

| Compound/Analogue Series | Fungal Strain(s) | Observed Activity |

| N,N'-Diaryl-bishydrazones of [1,1'-biphenyl] | Broad spectrum of filamentous and non-filamentous fungi | Excellent antifungal activity |

| Biphenyl analogues of naftifine (Derivatives 8a, 8c, 9a) | Candida albicans | Active |

| Biphenyl analogues of naftifine (Derivatives 8a, 8b) | Rhizoctonia solani | Inhibited growth |

Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)

Analogues of N-biphenyl-4-yl-malonamic acid have demonstrated notable antiproliferative and anticancer properties in a variety of in vitro studies targeting different cancer cell lines. The biphenyl scaffold is a recurring motif in the design of compounds with potential as anticancer agents.

Hydroxylated biphenyl compounds, structurally related to curcumin, have been identified as potent antitumor agents against malignant melanoma. nih.gov For instance, two specific C2-symmetric hydroxylated biphenyls, referred to as compounds 11 and 12, exhibited significant antiproliferative activity against five melanoma cell lines, with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively. nih.gov These compounds were shown to induce apoptosis, confirmed by annexin (B1180172) V and TUNEL assays, and cause cell cycle arrest at the G2/M transition. nih.gov Western blot analysis further revealed the activation of caspases and cleavage of PARP, underscoring the apoptotic mechanism of action. nih.gov

Another class of biphenyl derivatives, biphenyl-4-yl-acrylohydroxamic acids, have been investigated as histone deacetylase (HDAC) inhibitors. Many of these compounds displayed antiproliferative activity comparable to the established HDAC inhibitor SAHA. In human ovarian carcinoma IGROV-1 cells, these analogues led to significant acetylation of p53 and α-tubulin and were more effective than SAHA at inducing apoptosis at equitoxic concentrations.

Furthermore, a nonplanar analogue of fascaplysin, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), has been shown to inhibit Cdk4 and tubulin polymerization. This compound blocks cancer cell growth at both the G0/G1 and G2/M phases of the cell cycle. In p53-positive cancer cells, treatment with CA224 resulted in the upregulation of p53, p21, and p27 proteins.

The following table summarizes the in vitro antiproliferative activities of selected N-biphenyl-4-yl-malonamic acid analogues against various human tumor cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 |

| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 |

Anti-Inflammatory Activity Investigations (Preclinical In Vivo Models)

Preclinical studies utilizing in vivo animal models have substantiated the anti-inflammatory potential of N-biphenyl-4-yl-malonamic acid analogues. These investigations are crucial for understanding the therapeutic applicability of these compounds in inflammatory conditions.

A notable example is the detailed investigation of 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e). In a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, pretreatment with this compound at a dose of 100 mg/kg significantly reduced paw edema three hours post-carrageenan administration. nih.gov

Furthermore, the anti-inflammatory effects of compound 4e were evaluated in chronic inflammation models. In the cotton pellet granuloma and granuloma pouch techniques in rats, a dose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count was observed with doses of 25, 50, and 100 mg/kg. nih.gov The absence of C-reactive proteins in the treated group further indicated a reduction in the inflammatory response. nih.gov

In addition to its anti-inflammatory properties, compound 4e also demonstrated analgesic effects by dose-dependently inhibiting acetic acid-induced writhing in mice at doses of 10, 20, and 30 mg/kg. nih.gov

Another study focused on a series of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. All the synthesized compounds in this series were screened for their anti-inflammatory activity using the carrageenan test at a dose of 10 mg/kg and were found to exhibit significant anti-inflammatory effects. nih.gov

The table below presents the findings from preclinical in vivo models for an N-biphenyl-4-yl-malonamic acid analogue.

| Compound | Animal Model | Assay | Key Findings |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Rats | Carrageenan-induced paw edema | Significant reduction in paw edema at 100 mg/kg. nih.gov |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Rats | Cotton pellet granuloma | Dose-dependent inhibition of granuloma formation (25, 50, 100 mg/kg). nih.gov |

| Biphenyl-4-carboxylic acid amides | Not Specified | Carrageenan test | Significant anti-inflammatory activity at 10 mg/kg. nih.gov |

Receptor Modulation and Ligand Binding Research

The biphenyl scaffold is a key structural element that facilitates interactions with various protein targets. Molecular docking studies have provided insights into how these compounds bind to the active sites of biological targets. For instance, a library of small molecule biphenyl based carboxylic acids was synthesized and their binding interactions with the estrogen receptor alpha (ERα) were studied computationally. ajgreenchem.com

One potent molecule from this library, compound 3j, exhibited a strong binding affinity with a docking score of -9.9 kcal/mol, which was comparable to the reference ligand 4-hydroxytamoxifen (B85900) (-9.6 kcal/mol). ajgreenchem.com The detailed binding interactions of compound 3j with ERα were elucidated:

An H-bond interaction was observed between the oxygen atom of the carboxylic group and the active site residue Thr347. ajgreenchem.com

The benzyl group displayed a π-cation interaction with Glu353 and a π-anion interaction with Arg394. ajgreenchem.com

The two rings of the biphenyl system showed π-sulfur interactions with Met343 and Met421 of ERα. ajgreenchem.com

These interactions demonstrate the capacity of the biphenyl carboxylic acid structure to effectively fit within the receptor's binding pocket and establish multiple points of contact, which is crucial for its biological activity.

Derivatives of N-biphenyl-4-yl-malonamic acid have been extensively explored as nonpeptide angiotensin II (AII) receptor antagonists. These compounds are designed to block the AT1 receptor, thereby inhibiting the vasoconstrictive and other hypertensive effects of angiotensin II.

A series of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives were synthesized and evaluated for their ability to bind to the AII receptor. In an in vitro binding assay using a guinea pig adrenal membrane preparation, these compounds generally displayed IC50 values in the range of 0.005-0.5 µM. nih.gov

Another class of compounds, N-substituted (phenylamino)phenylacetic acids, also demonstrated high potency as AT1-selective AII antagonists. For example, compounds 9c, 9d, and 9e from this series exhibited AT1 IC50 values of 4 nM, 5.3 nM, and 5.3 nM, respectively, in a rabbit aorta assay. ebi.ac.uk

Furthermore, the compound E4177, chemically identified as 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine, competitively inhibited the specific binding of 125I-[Sar1,Ile8]Ang II to rat adrenal cortex and liver with IC50 values of (5.2 +/- 1.0) x 10(-8) M and (1.2 +/- 0.3) x 10(-7) M, respectively. researchgate.net These values were comparable to the well-known AII receptor antagonist, losartan. researchgate.net

The following table summarizes the in vitro angiotensin-II receptor antagonism of selected biphenyl analogues.

| Compound/Analogue Class | Assay System | AT1 IC50 |

| 2-alkyl-4-(biphenylylmethoxy)pyridines | Guinea pig adrenal membrane | 0.005-0.5 µM nih.gov |

| N-substituted (phenylamino)phenylacetic acid (9c) | Rabbit aorta | 4 nM ebi.ac.uk |

| N-substituted (phenylamino)phenylacetic acid (9d) | Rabbit aorta | 5.3 nM ebi.ac.uk |

| N-substituted (phenylamino)phenylacetic acid (9e) | Rabbit aorta | 5.3 nM ebi.ac.uk |

| E4177 | Rat adrenal cortex | 5.2 x 10(-8) M researchgate.net |

Small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway have emerged as a promising area in cancer immunotherapy, and biphenyl-containing structures are central to many of these inhibitors. These molecules function by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.

A series of nonsymmetric C2 inhibitors based on a biphenyl structure were synthesized and found to effectively block the PD-1/PD-L1 interaction. nih.govnih.gov These compounds induced the dimerization of PD-L1 and showed potent inhibition in a homogeneous time-resolved fluorescence (HTRF) assay, with most exhibiting IC50 values in the single-digit nanomolar range or lower. nih.govnih.gov One of the most potent compounds demonstrated an EC50 of 21.8 nM in a cell-based coculture PD-1 signaling assay. nih.govnih.gov

Other small molecules derived from a 2-methyl-3-biphenyl methanol (B129727) scaffold have also been identified as effective inhibitors of the PD-1/PD-L1 interaction. semanticscholar.org These compounds have shown IC50 values ranging from picomolar to nanomolar levels in HTRF binding assays. semanticscholar.org For instance, compound A9 was identified as a promising candidate with an IC50 of 0.93 nM and a high binding affinity (KD = 3.64 nM) to human PD-L1. semanticscholar.org

The inhibitory activities of several biphenyl-based PD-1/PD-L1 interaction inhibitors are presented in the table below.

| Compound/Analogue Class | Assay Type | IC50/EC50 |

| Nonsymmetric C2 Biphenyl Inhibitors | HTRF Assay | Single-digit nM range and below nih.govnih.gov |

| Nonsymmetric C2 Biphenyl Inhibitor (Compound 2) | Cell-based PD-1 Signaling Assay | EC50 = 21.8 nM nih.govnih.gov |

| 2-methyl-3-biphenyl methanol derivatives | HTRF Binding Assay | pM to nM range semanticscholar.org |

| Compound A9 | HTRF Binding Assay | IC50 = 0.93 nM semanticscholar.org |

Future Directions and Emerging Research Avenues for N Biphenyl 4 Yl Malonamic Acid Research

Innovation in Green and Sustainable Synthetic Pathways

The future synthesis of N-biphenyl-4-yl-malonamic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methodologies can be energy-intensive and may utilize hazardous solvents. Future research could focus on biocatalytic methods, which employ enzymes to perform highly selective reactions under mild conditions, thereby minimizing waste. rsc.org Another promising avenue is the adoption of microwave-assisted organic synthesis, a technique that can significantly accelerate reaction times, often under solvent-free conditions, as has been demonstrated for the decarboxylation of other malonic acid derivatives. researchgate.net The development of such sustainable routes would be critical for the environmentally responsible and large-scale production of N-biphenyl-4-yl-malonamic acid.

Advancements in High-Throughput Screening and Characterization Methodologies

To efficiently explore the biological activities and material properties of N-biphenyl-4-yl-malonamic acid and its analogues, high-throughput screening (HTS) methodologies will be indispensable. Future research could adapt existing HTS techniques for carboxylic acids, such as those utilizing mass spectrometry for rapid and sensitive detection, to build and screen libraries of N-biphenyl-4-yl-malonamic acid derivatives. nih.govresearchgate.net Furthermore, the integration of automated synthesis platforms with HTS would enable a rapid cycle of design, synthesis, and testing, accelerating the discovery of compounds with desired properties. Virtual screening, which uses computational methods to predict the activity of compounds against biological targets, could also be employed to prioritize candidates for synthesis and experimental testing, thereby streamlining the discovery process. nih.gov

Development of Highly Predictive Computational Models for Structure-Activity Relationships

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like N-biphenyl-4-yl-malonamic acid. The development of highly predictive Quantitative Structure-Activity Relationship (QSAR) models could elucidate the connections between the molecular structure of its derivatives and their biological activity. nih.govmdpi.commdpi.com By establishing these relationships, researchers can computationally design new derivatives with enhanced potency and selectivity. These models are built by correlating variations in the chemical structure of a series of compounds with their measured biological activity, and once validated, they can be used to predict the activity of novel, unsynthesized molecules. nih.govmdpi.commdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

While derivatives of N-biphenyl-4-yl-malonamic acid have been investigated as inhibitors of stearoyl-CoA desaturase for metabolic disorders, the full spectrum of its biological targets remains unknown. google.com The biphenyl (B1667301) carboxylic acid scaffold is present in molecules that target a range of biological systems. For instance, different biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1 for the treatment of gout and as novel agents for osteoporosis by inhibiting bone resorption. mdpi.comnih.govresearchgate.net Future research should, therefore, focus on broad biological screening to identify and validate new protein targets for N-biphenyl-4-yl-malonamic acid. This could uncover therapeutic potential in unexpected areas and pave the way for the development of novel treatments for a variety of diseases.

Design and Synthesis of Multi-Targeting Ligands for Complex Biological Systems

The structural characteristics of N-biphenyl-4-yl-malonamic acid, particularly its biphenyl core, make it an attractive scaffold for the design of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets, a strategy that is particularly promising for treating complex, multifactorial diseases like neurodegenerative disorders. nih.govmdpi.commdpi.com The biphenyl scaffold has been successfully used in the development of MTDLs for conditions such as Alzheimer's disease. nih.govmdpi.com Future research could involve the strategic modification of the N-biphenyl-4-yl-malonamic acid structure to incorporate pharmacophores that are known to interact with various disease-related targets, leading to the creation of novel therapeutics with enhanced efficacy.

Exploration of Material Science Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)

The potential of N-biphenyl-4-yl-malonamic acid is not limited to the life sciences. The biphenyl core is a common structural motif in materials developed for organic electronics. Biphenyl derivatives are known to be used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic solar cells, where they can function as charge-transporting or emissive materials. nih.govroyalsocietypublishing.orgnih.govresearchgate.net Future research should explore the optoelectronic properties of N-biphenyl-4-yl-malonamic acid and its derivatives. By modifying its structure, it may be possible to tune its electronic properties for specific applications in organic electronics, potentially leading to the development of new, high-performance materials for next-generation displays and renewable energy technologies. nih.govroyalsocietypublishing.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing N-biphenyl-4-yl-malonamic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling biphenyl-4-amine with malonic acid derivatives. A two-step approach is recommended:

Acylation : React biphenyl-4-amine with maleic anhydride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen to form the maleamic acid intermediate.

Dehydration : Use acetic anhydride or catalytic acid (e.g., p-toluenesulfonic acid) to cyclize the intermediate into the final product .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to anhydride) and temperature (80–100°C) to maximize yield.

Q. How can researchers confirm the structural integrity of N-biphenyl-4-yl-malonamic acid using spectroscopic methods?

- Methodological Answer : Combine:

- NMR : -NMR should show aromatic protons (δ 7.3–7.8 ppm for biphenyl) and distinct peaks for malonamic acid protons (e.g., NH at δ 10–12 ppm, carbonyls at δ 165–175 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~300).

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm) and NH bending (~1550 cm) .

Advanced Research Questions

Q. What experimental strategies address the low solubility of N-biphenyl-4-yl-malonamic acid in aqueous systems for biological studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity.

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the malonamic acid moiety without altering the biphenyl core.

- Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .

Q. How can researchers resolve contradictions in reported stability data for N-biphenyl-4-yl-malonamic acid under varying pH conditions?

- Methodological Answer :

- Controlled Stability Assays : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring.

- Mechanistic Analysis : Use DFT calculations to model hydrolysis pathways and identify pH-sensitive bonds (e.g., amide vs. ester).

- Cross-Validation : Compare results with structurally analogous compounds (e.g., biphenyl-4-carboxylic acid derivatives) to isolate stability trends .

Q. What are the challenges in designing polymerizable derivatives of N-biphenyl-4-yl-malonamic acid, and how can they be mitigated?

- Methodological Answer :

- Functional Group Compatibility : Avoid competing reactions by protecting the malonamic acid NH group during polymerization (e.g., Boc protection).

- Monomer Design : Introduce vinyl or acrylate groups at the biphenyl terminus for radical polymerization.

- Characterization : Use GPC to assess molecular weight distribution and DSC/TGA to evaluate thermal stability .

Q. How can researchers leverage N-biphenyl-4-yl-malonamic acid as a building block for supramolecular assemblies?

- Methodological Answer :

- Non-Covalent Interactions : Exploit hydrogen bonding (malonamic acid NH and carbonyl) and π-π stacking (biphenyl core) for self-assembly.

- Co-Crystallization : Screen with complementary molecules (e.g., pyridine derivatives) using solvent diffusion methods.

- Characterization : Employ XRD for structural elucidation and AFM/SEM to visualize morphology .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.